molecular formula C14H14N4O B1633376 2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine CAS No. 380560-51-0

2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

Cat. No.: B1633376
CAS No.: 380560-51-0
M. Wt: 254.29 g/mol
InChI Key: FMALMPIXWNKZHT-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 2-methylbenzotriazole.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents. Commonly used reagents include palladium catalysts for coupling reactions and various solvents like ethanol or dimethylformamide.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.

Scientific Research Applications

2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]

Uniqueness

2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine stands out due to its specific structural features, which confer unique chemical and biological properties. Its methoxy and methyl groups, along with the benzotriazole core, contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-7-13-14(8-12(9)15)17-18(16-13)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMALMPIXWNKZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine
Reactant of Route 2
2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine
Reactant of Route 3
2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine
Reactant of Route 4
2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine
Reactant of Route 5
2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine
Reactant of Route 6
2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

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